

In vivo efficacy studies of MYC degrader 1 in specific cancer models

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Compound of Interest		
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Application Notes & Protocols: In Vivo Efficacy of MYC Degrader 1

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Introduction

The MYC family of transcription factors, particularly c-MYC, are master regulators of fundamental cellular processes including proliferation, metabolism, and cell growth.[1][2] Deregulation of MYC is a hallmark of over 70% of human cancers and is often associated with aggressive disease and poor prognosis.[3][4] For decades, MYC has been considered an "undruggable" target due to its intrinsically disordered structure, which lacks well-defined binding pockets for traditional small-molecule inhibitors.[4][5][6][7]

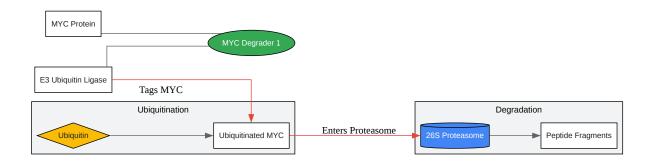
Targeted protein degradation has emerged as a powerful therapeutic strategy to overcome this challenge.[7] Technologies such as Proteolysis-Targeting Chimeras (PROTACs) utilize heterobifunctional molecules to recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[8] This approach eliminates the target protein rather than merely inhibiting its function.

MYC degrader 1 is a novel, potent, and selective agent designed to induce the degradation of the MYC protein. These application notes provide an overview of its mechanism, in vivo efficacy in representative cancer models, and detailed protocols for preclinical evaluation.



Mechanism of Action & Signaling Pathway

MYC degrader 1 functions as a molecular glue or PROTAC, bringing the MYC protein into proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to MYC, marking it for destruction by the proteasome. This event removes the MYC protein, shutting down its downstream transcriptional programs that drive cancer cell proliferation.

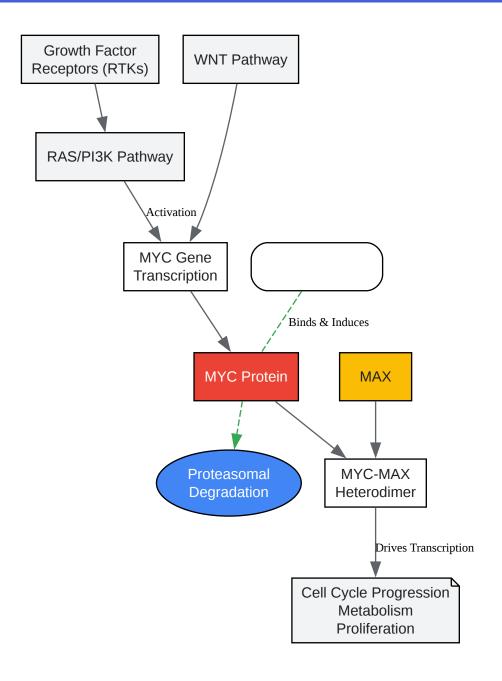


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Caption: Mechanism of Action for MYC Degrader 1.

The MYC proto-oncogene is a critical downstream node for numerous growth-promoting signaling pathways.[3][9] In cancer, these pathways are often constitutively active, leading to sustained MYC expression.[3] **MYC degrader 1** directly targets the MYC protein, thereby inhibiting its function regardless of the specific upstream signaling alterations.





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Caption: Simplified MYC Signaling Pathway and Point of Intervention.

In Vivo Efficacy & Pharmacodynamics

MYC degrader 1 has demonstrated significant anti-tumor activity in multiple cell line-derived xenograft (CDX) models of cancers with high MYC expression.[10][11][12] Efficacy is characterized by potent tumor growth inhibition and a reduction in tumor MYC protein levels.



Table 1: Representative In Vivo Efficacy of MYC

Degrader 1

Degrader 1					
Cancer Model	Cell Line	Administrat ion	Dosing Schedule	Tumor Growth Inhibition (TGI)	Survival Benefit
Acute Myeloid Leukemia	MOLM-13	Oral (PO)	50 mg/kg, QD	95%	Significant Extension
Pancreatic Cancer	Mia-paca2	Oral (PO)	50 mg/kg, QD	88%	Significant Extension
Gastric Cancer	MGC-803	Oral (PO)	75 mg/kg, QD	75%	Significant Extension
Data are representative and synthesized from typical preclinical studies of MYC degraders. [10][12]					

Table 2: Representative Pharmacokinetic (PK) and Pharmacodynamic (PD) Properties



Parameter	Value	Conditions
Pharmacokinetics		
Cmax (Plasma)	1,500 ng/mL	Single oral dose of 50 mg/kg in mice
Tmax (Plasma)	2 hours	Single oral dose of 50 mg/kg in mice
Half-life (t½)	~6 hours	Single oral dose of 50 mg/kg in mice
Pharmacodynamics		
MYC Protein Reduction	>90%	MOLM-13 tumor xenograft, 4 hours post-dose (50 mg/kg, PO)
PK/PD data are representative and based on typical values observed in preclinical mouse studies.[13][14]		

Experimental Protocols

The following protocols provide a framework for evaluating the in vivo efficacy and pharmacodynamics of **MYC degrader 1**. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

Protocol 1: Cell Line-Derived Xenograft (CDX) Mouse Model[15][16]

- Animal Model:
 - Use immunocompromised mice (e.g., 6-8 week old female athymic nude or SCID mice) to prevent rejection of human tumor cells.[15]
 - Allow animals to acclimate for at least one week prior to the start of the study.



• Cell Culture & Implantation:

- Culture a MYC-driven human cancer cell line (e.g., MOLM-13 for AML, Mia-paca2 for pancreatic) under standard conditions.
- Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1x10⁸ cells/mL.
- \circ Subcutaneously inject 100 μ L of the cell suspension (1x10⁷ cells) into the right flank of each mouse.
- Tumor Monitoring and Group Randomization:
 - Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week.
 - Calculate tumor volume using the formula: Volume = (W² x L) / 2.
 - When average tumor volumes reach 100-150 mm³, randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

Protocol 2: Compound Formulation and Administration

• Formulation:

- Prepare the vehicle control solution (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water).
- Prepare MYC degrader 1 by first dissolving it in a minimal amount of DMSO, then suspending the solution in the vehicle to the desired final concentration (e.g., 5 mg/mL for a 50 mg/kg dose at 10 mL/kg).

Administration:

- Administer the compound or vehicle via the desired route, typically oral gavage (PO).
- Dose animals according to the predetermined schedule (e.g., once daily) for the duration of the study (e.g., 21 days).



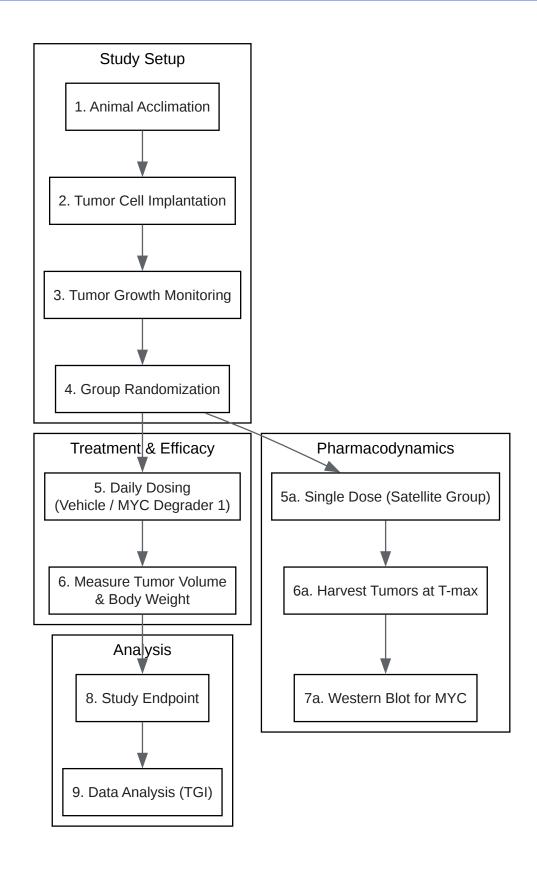
Monitor animal body weight and general health daily as indicators of toxicity.

Protocol 3: Pharmacodynamic (PD) Analysis of MYC Degradation

- Tumor Collection:
 - In a satellite group of tumor-bearing mice, administer a single dose of MYC degrader 1 or vehicle.
 - At a specified time point post-dose (e.g., 4, 8, or 24 hours), euthanize the mice.
 - Excise tumors immediately, snap-freeze in liquid nitrogen, and store at -80°C.
- Protein Extraction and Western Blot:
 - Homogenize the frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.
 - Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.
 - Separate 20-30 μg of total protein per sample via SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and probe with primary antibodies against c-MYC and a loading control (e.g., GAPDH or β-actin).
 - Incubate with the appropriate HRP-conjugated secondary antibody.
 - Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.
 - Normalize the MYC signal to the loading control to determine the percentage of MYC degradation relative to the vehicle-treated control.

Experimental Workflow Overview





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Caption: Workflow for a typical in vivo efficacy and pharmacodynamic study.



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